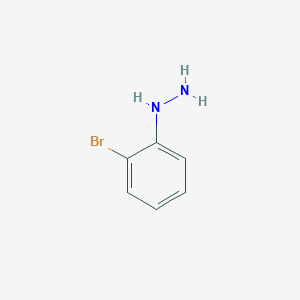

2-Bromophenylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQVBSLMQSMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168276 | |

| Record name | 2-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-66-4 | |

| Record name | (2-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16732-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Bromophenylhydrazine, a key reagent and intermediate in organic synthesis and pharmaceutical development. This document moves beyond a simple recitation of data points to offer insights into the practical implications of these properties, the experimental methodologies for their determination, and the underlying structure-property relationships. This guide is intended to equip researchers with the foundational knowledge necessary for the safe and effective handling, application, and characterization of this compound.

Introduction: The Role and Importance of 2-Bromophenylhydrazine

2-Bromophenylhydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its utility extends to the development of various pharmaceutical agents and other fine chemicals. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring laboratory safety, and developing robust analytical methods. This guide will delve into the key physical characteristics of 2-Bromophenylhydrazine in its free base form, with comparative data for its more commonly encountered hydrochloride salt.

Core Physical Properties: A Comparative Analysis

The physical properties of 2-Bromophenylhydrazine are presented below, with a clear distinction between the free base and its hydrochloride salt. This distinction is critical, as the protonation of the hydrazine moiety significantly alters the intermolecular forces and, consequently, the physical characteristics of the compound.

| Property | 2-Bromophenylhydrazine (Free Base) | 2-Bromophenylhydrazine Hydrochloride |

| CAS Number | 16732-66-4 | 50709-33-6 |

| Molecular Formula | C₆H₇BrN₂ | C₆H₈BrClN₂ |

| Molecular Weight | 187.04 g/mol [1] | 223.50 g/mol [2] |

| Appearance | Solid | White to light yellow crystalline powder[3] |

| Melting Point | 46-48 °C | ~189 °C (decomposes)[2][3] |

| Boiling Point | 275.7 °C (Predicted) | 275.7 °C at 760 mmHg[3] |

| Solubility | Data not readily available in quantitative terms. Expected to be soluble in many organic solvents. | Slightly soluble in methanol[3][4] |

Expert Insights: The significant difference in melting points between the free base and its hydrochloride salt is a direct consequence of the change from molecular solid to an ionic salt. The strong electrostatic interactions in the hydrochloride lattice require substantially more energy to overcome compared to the intermolecular forces (van der Waals forces and hydrogen bonding) in the free base. The decomposition of the hydrochloride salt at its melting point is a crucial consideration for any high-temperature applications. While the boiling point for the free base is a predicted value, it is reasonable to anticipate that, similar to other high molecular weight hydrazines, it may undergo some decomposition at elevated temperatures[5].

Delving Deeper: Structure-Property Relationships

The physical properties of 2-Bromophenylhydrazine are intrinsically linked to its molecular structure. The presence of the bromine atom, the phenyl ring, and the hydrazine functional group all contribute to its observed characteristics.

-

The Phenyl Ring and Bromine Substituent: The bulky and hydrophobic phenyl ring, along with the bromine atom, contributes significantly to the molecule's van der Waals interactions and influences its solubility in organic solvents. The position of the bromine atom (ortho to the hydrazine group) can induce steric effects that may influence crystal packing and reactivity.

-

The Hydrazine Moiety: The -NHNH₂ group is the site of hydrogen bonding, a key intermolecular force that governs the melting and boiling points. The two nitrogen atoms and their associated hydrogens can act as both hydrogen bond donors and acceptors.

-

Impact of Protonation: The formation of the hydrochloride salt introduces a positive charge on the hydrazine group, transforming it into a hydrazinium ion. This allows for strong ionic interactions with the chloride counter-ion, dramatically increasing the melting point and altering the solubility profile.

Caption: Relationship between molecular structure and physical properties.

Experimental Determination of Physical Properties: A Methodological Overview

To ensure the trustworthiness and accuracy of the reported physical properties, it is essential to employ standardized and well-validated experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry 2-Bromophenylhydrazine is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Self-Validation: This method is self-validating in that a broad melting range is an immediate indicator of an impure sample, prompting further purification steps like recrystallization. The use of a calibrated thermometer or temperature probe is crucial for accuracy.

Solubility Assessment

Determining the solubility of 2-Bromophenylhydrazine in various solvents is essential for its use in synthesis and for developing purification protocols. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility[6][7][8]. For organic solvents, a qualitative or semi-quantitative approach is often sufficient for initial characterization.

Experimental Protocol (Qualitative Solubility):

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample and Solvent Addition: A small, measured amount of 2-Bromophenylhydrazine (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as "soluble," "partially soluble," or "insoluble."

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Expert Insights: The general principle of "like dissolves like" is a good starting point for predicting solubility. As a moderately polar molecule, 2-Bromophenylhydrazine is expected to be more soluble in polar aprotic and protic organic solvents than in nonpolar solvents like hexane. Its solubility in acidic or basic aqueous solutions will be influenced by its pKa.

Sources

- 1. (2-Bromophenyl)hydrazine | C6H7BrN2 | CID 85583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Bromophenylhydrazine hydrochloride CAS#: 50709-33-6 [m.chemicalbook.com]

- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities | MDPI [mdpi.com]

- 7. 2-Bromophenylhydrazine Hydrochloride | 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. PubChemLite - 2-bromophenylhydrazine hydrochloride (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Bromophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromophenylhydrazine in Heterocyclic Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, 2-Bromophenylhydrazine hydrochloride stands as a pivotal intermediate, valued for its role in constructing complex molecular architectures. Its utility is most profoundly demonstrated in the synthesis of indole scaffolds, a core structural motif in a vast number of natural products and pharmaceuticals. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of 2-Bromophenylhydrazine hydrochloride, from its fundamental properties and synthesis to its practical application in the renowned Fischer indole synthesis, a cornerstone of heterocyclic chemistry. As a senior application scientist, the following sections are designed to not only provide protocols but to also offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Core Compound Identification

CAS Number: 50709-33-6[1][2][3][4][5][6]

Chemical Name: (2-bromophenyl)hydrazine;hydrochloride[1]

Synonyms: 2-Bromophenylhydrazine HCl, o-Bromophenylhydrazine hydrochloride[2]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of 2-Bromophenylhydrazine hydrochloride are critical for its handling, storage, and application in synthesis. The compound is typically a white to light yellow crystalline powder.[2] Key properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrClN₂ | [1][3] |

| Molecular Weight | 223.50 g/mol | [1][3][4] |

| Melting Point | 189 °C (decomposes) | [2][4][5] |

| Solubility | Slightly soluble in Methanol | [2][7] |

| Appearance | White to light yellow to light orange powder to crystal | [2][7] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2][7] |

| Sensitivity | Hygroscopic, Air Sensitive | [2][7][8] |

Synthesis of 2-Bromophenylhydrazine Hydrochloride: A Validated Protocol

The reliable synthesis of 2-Bromophenylhydrazine hydrochloride is paramount for its use in further synthetic applications. The most common and well-documented method involves a two-step process starting from 2-bromoaniline: diazotization followed by reduction. The following protocol is a synthesis based on established patent literature, ensuring a robust and reproducible procedure.[7][9][10]

Reaction Scheme:

Caption: Synthetic workflow for 2-Bromophenylhydrazine hydrochloride.

Step-by-Step Methodology

Part 1: Diazotization

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromoaniline (e.g., 50g) and 37% concentrated hydrochloric acid (e.g., 150ml).[9][10]

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: While stirring vigorously, slowly add a solution of sodium nitrite (e.g., 35% in water, 65g) dropwise, maintaining the temperature between 0-5 °C.[9][10]

-

Reaction Time: Continue stirring at this temperature for 1 to 1.5 hours to ensure complete formation of the diazonium salt.[9][10]

Causality Insight: The use of concentrated hydrochloric acid ensures a strongly acidic medium, which is essential for the in-situ formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

Part 2: Reduction

-

Reducing Agent: To the cold diazonium salt solution, add 37% concentrated hydrochloric acid (e.g., 450ml), water (e.g., 450ml), and zinc powder (e.g., 120g) in portions, while maintaining the temperature between 15-20 °C.[9][10]

-

Completion: Continue stirring until the reaction mixture turns off-white, indicating the completion of the reduction.[9][10]

-

Basification: Adjust the pH of the solution to 10 by adding a 20-30% sodium hydroxide solution.[9][10]

-

Crystallization: Maintain the temperature at 5 °C for 1-2 hours to allow for the crystallization of the crude 2-bromophenylhydrazine free base.[9][10]

-

Isolation: Collect the crude product by filtration.

Causality Insight: Zinc powder in acidic medium is a powerful reducing agent that efficiently converts the diazonium salt to the corresponding hydrazine. The subsequent basification is necessary to precipitate the free base of the hydrazine, which is soluble in the acidic reaction mixture.

Part 3: Purification and Salification

-

Purification: The crude 2-bromophenylhydrazine can be purified by recrystallization from water.[10]

-

Salification: Dissolve the purified 2-bromophenylhydrazine in 37% hydrochloric acid.[10]

-

Crystallization: Stir the solution at 60-70 °C until crystallization begins, then cool to 20 °C.[10]

-

Final Product: Filter the crystals, wash with acetone, and dry to obtain 2-Bromophenylhydrazine hydrochloride.[10]

Causality Insight: The final salification step with hydrochloric acid not only converts the hydrazine to its more stable hydrochloride salt but also serves as a final purification step, as the salt has different solubility properties than the free base and any remaining impurities. Washing with acetone helps to remove any residual water and organic impurities.

Safety and Handling: A Self-Validating System

2-Bromophenylhydrazine hydrochloride is a corrosive and hazardous substance that requires careful handling. Adherence to a strict safety protocol is a self-validating system for preventing exposure and ensuring laboratory safety.

GHS Hazard Classification:

-

Hazard Statements:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.[11]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a fume hood.[11]

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

-

The compound is hygroscopic and air-sensitive; store under an inert atmosphere (e.g., argon or nitrogen).[2][8]

Application in Drug Development: The Fischer Indole Synthesis

The premier application of 2-Bromophenylhydrazine hydrochloride in drug development is its use as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps:

Caption: Mechanism of the Fischer Indole Synthesis.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2-bromophenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[11][11]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.

-

Cyclization and Aromatization: The intermediate di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Exemplary Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole

Tetrahydrocarbazoles are an important class of indole derivatives with a range of biological activities. The following protocol details the synthesis of 7-bromo-1,2,3,4-tetrahydrocarbazole from 2-Bromophenylhydrazine hydrochloride and cyclohexanone, adapted from a similar, well-documented procedure.[9][12][13]

Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromophenylhydrazine hydrochloride (e.g., 10 mmol) in ethanol (e.g., 25 mL) and concentrated hydrochloric acid (e.g., 5 mL).

-

Addition of Ketone: To this suspension, add cyclohexanone (e.g., 11 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield 7-bromo-1,2,3,4-tetrahydrocarbazole.

Causality Insight: The use of a strong acid catalyst, such as concentrated HCl, is crucial for both the initial hydrazone formation and the subsequent rearrangement and cyclization steps. Ethanol serves as a suitable solvent that can dissolve the reactants at elevated temperatures. The precipitation of the product upon the addition of water is due to its lower solubility in the aqueous medium.

Conclusion

2-Bromophenylhydrazine hydrochloride is a versatile and indispensable reagent for the synthesis of indole-containing compounds, which are of significant interest to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization. The Fischer indole synthesis, for which 2-Bromophenylhydrazine is a key precursor, provides a reliable and adaptable method for the creation of a diverse range of complex heterocyclic molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and safely employ this valuable chemical intermediate in their pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 2-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

LookChem. (n.d.). 2-Bromophenylhydrazine hydrochloride. Retrieved January 9, 2026, from [Link]

- Tianjin Chemical Reagent Research Institute. (2013). Preparation method of 2-bromophenylhydrazine hydrochloride. CN103387514A.

- Google Patents. (n.d.). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical Reviews, 4(1), 1-14.

- Google Patents. (n.d.). CN101148420A - Preparation method for 2-bromophenylhydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromophenylhydrazine Hydrochloride: Key Intermediate for Pharmaceutical Discovery. Retrieved January 9, 2026, from [Link]

- Garg, N. K., & Sarpong, R. (2011). Exploration of the interrupted Fischer indolization reaction. Tetrahedron, 67(48), 9353–9366.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 9, 2026, from [Link]

- Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.

- Kushwaha, P., Bhardwaj, A., Rashi, & Upadhyay, A. (2021). Synthesis of natural products via Fischer Indole synthesis.

- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066.

Sources

- 1. scribd.com [scribd.com]

- 2. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological activity of novel bis-indole inhibitors of bacterial transcription initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. 2-Bromophenylhydrazine Hydrochloride | 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-broMo-6,7,8,9-tetrahydro-5H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. wjarr.com [wjarr.com]

Core Physicochemical Properties and Identification

An In-depth Technical Guide to 2-Bromophenylhydrazine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-bromophenylhydrazine. It moves beyond a simple recitation of its molecular weight to provide an in-depth understanding of its physicochemical properties, synthesis, analytical characterization, and critical applications, particularly in the synthesis of indole-based pharmaceutical compounds. The methodologies and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

2-Bromophenylhydrazine is most commonly supplied and used as its hydrochloride salt to improve stability and handling.[1] Understanding its fundamental properties is the first step in its effective application. The molecular weight is a cornerstone of its identity, essential for stoichiometric calculations in reaction design.

The free base, (2-bromophenyl)hydrazine, has a molecular formula of C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[2] However, the more stable hydrochloride salt (2-bromophenylhydrazine hydrochloride) is the common reagent in laboratory settings.[3] Its properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-Bromophenylhydrazine hydrochloride | [3][4] |

| Synonyms | (2-bromophenyl)hydrazine hydrochloride; o-bromophenylhydrazine HCl | [3][4] |

| CAS Number | 50709-33-6 | [3][4] |

| Molecular Formula | C₆H₈BrClN₂ (or C₆H₇BrN₂·HCl) | [3] |

| Molecular Weight | 223.50 g/mol | [4] |

| Exact Mass | 221.95594 Da | [4] |

| Appearance | White to light yellow or light orange crystalline powder | [1][3] |

| Melting Point | 189 °C (decomposes) | [1][3] |

| Solubility | Slightly soluble in Methanol | [1][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1][3] |

Synthesis and Purification

The reliable synthesis of 2-bromophenylhydrazine hydrochloride is critical for its use as a pharmaceutical intermediate.[5][6] The most common laboratory and industrial preparation method begins with 2-bromoaniline, proceeding through a two-step diazotization and reduction sequence.[7][8] This process is favored for its accessibility of starting materials and predictable outcomes.[7]

Workflow for Synthesis of 2-Bromophenylhydrazine HCl

Caption: Synthetic pathway from 2-bromoaniline to 2-bromophenylhydrazine hydrochloride.

Experimental Protocol: Synthesis from 2-Bromoaniline

This protocol is a representative synthesis adapted from established methods.[5][7][9] The choice of reducing agent can vary; zinc powder in acidic medium is one effective option.[5]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-bromoaniline (e.g., 50g) in concentrated hydrochloric acid (e.g., 150ml).[9]

-

Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 35% solution) dropwise, ensuring the temperature remains below 5 °C.[9]

-

Stir the reaction mixture for 1-1.5 hours at this temperature to ensure complete formation of the diazonium salt.[9]

-

-

Reduction:

-

In a separate vessel, prepare the reducing solution. For this example, add concentrated hydrochloric acid (e.g., 450ml), water (e.g., 450ml), and zinc powder (e.g., 120g) to the diazonium salt solution.[5]

-

Maintain the reaction temperature at approximately 18 °C until the reaction is complete, which is often indicated by a color change to off-white.[5] The controlled addition and temperature management are key to avoiding side reactions and ensuring a high yield.

-

-

Work-up and Salification:

-

Make the reaction mixture alkaline (e.g., pH 10) by the slow addition of a sodium hydroxide solution to precipitate the crude 2-bromophenylhydrazine free base.[5]

-

Filter the crude product and wash with cold water.

-

For purification, dissolve the crude product in hot water (e.g., a 1:20 product-to-water ratio), treat with activated carbon to remove colored impurities, and filter while hot.[5]

-

Allow the filtrate to cool, precipitating the purified free base.

-

Dissolve the purified base in a suitable solvent and add concentrated hydrochloric acid to precipitate 2-bromophenylhydrazine hydrochloride.

-

Filter the white to off-white solid, wash with a minimal amount of cold solvent (e.g., acetone), and dry under vacuum.[5]

-

Analytical Characterization

Confirming the identity, purity, and molecular weight of synthesized 2-bromophenylhydrazine hydrochloride is a self-validating step essential for its use in further applications. A combination of analytical techniques should be employed.

-

Mass Spectrometry (MS): This is the most direct method for confirming the molecular weight. In GC-MS analysis, the free base will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major molecular ion peaks at m/z 186 and 188.[2] This pattern is an unambiguous confirmation of a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity.[6][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer) can effectively separate the product from starting materials and side products.[10] Purity is typically determined by the area percentage of the main peak, with standards for pharmaceutical intermediates often requiring ≥98%.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a distinct splitting pattern corresponding to the four protons on the substituted benzene ring, while the hydrazine protons (-NHNH₂) will appear as exchangeable signals.

Core Application: The Fischer Indole Synthesis

2-Bromophenylhydrazine is a cornerstone reagent for the Fischer indole synthesis, a powerful and classic method for constructing the indole nucleus.[11][12] This heterocyclic motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11][13]

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or separately from the reaction of 2-bromophenylhydrazine with an aldehyde or ketone.[12][13]

Mechanism of the Fischer Indole Synthesis

Sources

- 1. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]

- 2. (2-Bromophenyl)hydrazine | C6H7BrN2 | CID 85583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. 2-Bromophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation method of 2-bromophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromophenylhydrazine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a core understanding of the solubility of 2-bromophenylhydrazine, focusing on its commonly available hydrochloride salt. Due to the scarcity of published quantitative data, this guide emphasizes the underlying chemical principles and provides robust experimental protocols for determining solubility in your own laboratory setting.

The Molecular Profile of 2-Bromophenylhydrazine Hydrochloride: A Prelude to its Solubility

2-Bromophenylhydrazine hydrochloride is a substituted aromatic hydrazine, typically appearing as a white to light yellow crystalline solid.[1][2][3] Its structure, comprising a benzene ring, a hydrazine moiety (-NHNH2), a bromine substituent, and a hydrochloride salt, dictates its interactions with various organic solvents.

-

The Phenyl Ring: This bulky, non-polar group contributes to the molecule's hydrophobicity, favoring solubility in non-polar or weakly polar organic solvents.

-

The Hydrazine Group: The two nitrogen atoms with lone pairs of electrons can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This imparts a degree of polarity to the molecule.

-

The Bromo Substituent: The electronegative bromine atom introduces a dipole moment, slightly increasing the molecule's polarity compared to the parent phenylhydrazine.

-

The Hydrochloride Salt: The presence of the hydrochloride salt ([R-NH2NH3]+Cl-) significantly increases the polarity of the molecule. This ionic character generally decreases solubility in non-polar solvents and is expected to enhance solubility in polar protic solvents that can solvate the ions.

The interplay of these structural features results in a nuanced solubility profile, where the principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[4][5]

A Qualitative Overview of Solubility

Based on chemical principles, we can construct a predicted solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility of 2-Bromophenylhydrazine HCl | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The ionic nature of the hydrochloride salt and the hydrogen bonding capabilities of the hydrazine group favor interaction with these solvents. However, the non-polar phenyl ring limits high solubility. The "slightly soluble" report for methanol suggests this is the most likely behavior.[1][2][3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Likely Poorly Soluble to Slightly Soluble | These solvents can act as hydrogen bond acceptors but lack the ability to donate hydrogen bonds to solvate the chloride ion effectively. Some solubility may be observed due to dipole-dipole interactions. The parent compound, phenylhydrazine, is very soluble in acetone.[2] |

| Halogenated | Dichloromethane, Chloroform | Likely Poorly Soluble | While these solvents have a dipole moment, they are generally poor at solvating ionic salts. The parent phenylhydrazine is miscible with chloroform, but the hydrochloride salt is expected to be significantly less soluble.[6] |

| Aromatic | Toluene, Benzene | Likely Insoluble | The high polarity of the hydrochloride salt is incompatible with these non-polar solvents. |

| Non-polar Aliphatic | Hexane, Heptane | Likely Insoluble | The significant mismatch in polarity between the ionic solute and the non-polar solvent will result in very poor solubility. |

Experimental Determination of Solubility: A Practical Guide

Given the limited published data, experimental determination of solubility is often necessary. The following protocols provide a framework for both qualitative and quantitative assessment.

Safety First: Handling 2-Bromophenylhydrazine Hydrochloride

2-Bromophenylhydrazine hydrochloride is a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling.[7][8][9] Key safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

-

Handling the compound in a well-ventilated fume hood to avoid inhalation of dust.[8][9]

-

Avoiding contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility in various solvents.

Protocol:

-

Preparation: In a series of clean, dry small test tubes, add approximately 20-30 mg of 2-bromophenylhydrazine hydrochloride.

-

Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., 0.5 mL), while agitating the mixture.

-

Observation: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, agitating after each addition.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Slightly Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

-

Repeat: Repeat this process for each solvent of interest.

Diagram 1: Workflow for Qualitative Solubility Assessment

Caption: A flowchart for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Protocol:

-

Sample Preparation: Add an excess amount of 2-bromophenylhydrazine hydrochloride to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer in a temperature-controlled environment is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical not to disturb the solid phase. A syringe with a filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particulates.

-

Analysis: Quantify the concentration of 2-bromophenylhydrazine hydrochloride in the sampled supernatant using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve can be prepared to determine the concentration.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration, especially in complex mixtures.

-

-

Calculation: Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the determined concentration and the volume of the supernatant analyzed.

Diagram 2: Workflow for the Shake-Flask Method

Sources

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromophenylhydrazine Hydrochloride | 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenylhydrazine | 100-63-0 [chemicalbook.com]

- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. [2203.06544] Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach [arxiv.org]

- 8. lookchem.com [lookchem.com]

- 9. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

(2-bromophenyl)hydrazine structural formula

An In-Depth Technical Guide to (2-Bromophenyl)hydrazine: Properties, Synthesis, and Applications in Drug Development

Abstract

(2-Bromophenyl)hydrazine, particularly in its more stable hydrochloride salt form, is a pivotal chemical intermediate in the landscape of organic synthesis and pharmaceutical research. Its unique structural arrangement, featuring a hydrazine moiety ortho to a bromine atom on a phenyl ring, makes it an exceptionally valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of (2-bromophenyl)hydrazine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, established synthesis protocols, key chemical reactions with a focus on mechanistic insights, and a detailed, field-tested experimental workflow for its application in the renowned Fischer indole synthesis. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring both practical utility and a deeper understanding of this versatile reagent.

Introduction: A Key Building Block for Heterocyclic Chemistry

In the intricate process of drug discovery, the strategic synthesis of novel molecular architectures is paramount. Arylhydrazines are a cornerstone class of reagents, and (2-bromophenyl)hydrazine stands out as a particularly strategic intermediate. Its primary utility lies in its role as a precursor to indole-containing structures, which are prevalent in a vast number of biologically active compounds, including anti-migraine agents of the triptan class.[1][2] The presence of the bromine atom at the 2-position offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage functionalization and diversification of the synthesized indole core. This dual functionality—the hydrazine group for indole formation and the bromo group for further modification—makes it a highly sought-after building block in medicinal chemistry programs.[1][3]

This guide will focus primarily on the hydrochloride salt, (2-bromophenyl)hydrazine hydrochloride (CAS No: 50709-33-6), as it is the most commonly supplied and utilized form due to its enhanced stability and ease of handling compared to the free base.[4][5][6]

Physicochemical Properties and Structural Characterization

A thorough understanding of a reagent's properties is fundamental to its effective use. (2-Bromophenyl)hydrazine hydrochloride is typically a white to light yellow crystalline powder.[6][7]

Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2-bromophenyl)hydrazine;hydrochloride | PubChem[8] |

| CAS Number | 50709-33-6 | ChemicalBook[6] |

| Molecular Formula | C₆H₈BrClN₂ | PubChem[8] |

| Molecular Weight | 223.50 g/mol | PubChem[8] |

| InChI Key | PHCYUJRYSFMJMG-UHFFFAOYSA-N | PubChem[8] |

| Canonical SMILES | C1=CC=C(C(=C1)NN)Br.Cl | PubChem[8] |

Structural Formula

The structure consists of a hydrazine group attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2. The hydrochloride salt forms by protonation of the hydrazine moiety.

Caption: Structural representation of (2-bromophenyl)hydrazine hydrochloride.

Core Physicochemical Data

The hydrochloride salt exhibits properties distinct from the free base, particularly in terms of solubility and melting point.

| Property | Value | Notes | Source |

| Appearance | White to light yellow powder/crystal | ChemicalBook[6] | |

| Melting Point | 189 °C (decomposition) | The compound decomposes upon melting. | Sigma-Aldrich[5] |

| Solubility | Slightly soluble in Methanol | Generally insoluble in nonpolar organic solvents. | LookChem[7] |

| Storage Temp. | Room temperature, under inert atmosphere | Material is hygroscopic and should be stored in a dry, dark place. | LookChem[7], ChemicalBook[6] |

| Stability | Stable under recommended storage conditions | Avoid strong oxidizing agents and bases. | Fisher Scientific[9] |

Synthesis and Manufacturing Overview

The industrial and laboratory-scale synthesis of (2-bromophenyl)hydrazine hydrochloride is a well-established, multi-step process commencing from 2-bromoaniline. The core transformation involves a diazotization reaction followed by a controlled reduction.

Synthetic Pathway

The process can be summarized in two primary stages:

-

Diazotization: 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. Precise temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Reduction: The diazonium salt is then reduced to the hydrazine. Various reducing agents can be employed, including tin(II) chloride, sodium sulfite, sodium metabisulfite, or zinc powder in an acidic medium.[10][11][12] The choice of reductant can influence yield, purity, and operational complexity.

Caption: Mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol details a representative Fischer indole synthesis using (2-bromophenyl)hydrazine hydrochloride and cyclohexanone. The product is a tricyclic indole derivative, a common scaffold in medicinal chemistry.

Causality and Self-Validation: This protocol is designed to be self-validating. The choice of acetic acid as the solvent facilitates the initial hydrazone formation. The subsequent use of a strong acid catalyst like polyphosphoric acid (PPA) ensures the high temperatures needed for the sigmatropic rearrangement and cyclization can be reached while maintaining an anhydrous, strongly acidic environment. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization, with purity confirmed by melting point and spectroscopic analysis.

Materials and Reagents

-

(2-Bromophenyl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

Ice-water bath

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure

-

Hydrazone Formation:

-

To a round-bottom flask, add (2-bromophenyl)hydrazine hydrochloride (e.g., 2.24 g, 10 mmol) and glacial acetic acid (20 mL).

-

Stir the suspension and add cyclohexanone (1.08 g, 11 mmol) dropwise at room temperature.

-

Heat the mixture to 80 °C and stir for 1 hour. The initial suspension should become a clear solution and then may form a new precipitate of the hydrazone.

-

Rationale: Heating in acetic acid provides the necessary conditions for the condensation reaction to form the hydrazone intermediate.

-

-

Indolization (Cyclization):

-

Cool the reaction mixture to room temperature.

-

In a separate, larger flask equipped with a mechanical stirrer, gently heat polyphosphoric acid (approx. 25 g) to ~80 °C to ensure it is fluid.

-

Carefully add the hydrazone mixture from step 1 to the hot PPA.

-

Increase the temperature of the PPA mixture to 120-130 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting hydrazone is consumed.

-

Rationale: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the key sigmatropic rearrangement and subsequent cyclization/elimination steps which require significant thermal energy.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to ~70-80 °C.

-

Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and must be done with caution.

-

Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: Quenching on ice dissipates heat and precipitates the organic product. Neutralization is necessary before extraction. Ethyl acetate is a suitable solvent for extracting the moderately polar indole product.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in vacuo.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole.

Safety, Handling, and Storage

(2-Bromophenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram | Source |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) | Sigma-Aldrich,[5] ECHEMI [13] |

| Serious Eye Damage | H318: Causes serious eye damage. | GHS05 (Corrosion) | AK Scientific [4] |

| Acute Toxicity | H301: Toxic if swallowed. | GHS06 (Skull and Crossbones) | ChemicalBook [14] |

| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | ChemicalBook [14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4][13]* Eye/Face Protection: Wear chemical safety goggles and a face shield. [5][13]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [4][14]* Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P3). [5][15]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. [4][9][13]The substance is hygroscopic. [6][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4][14]

Conclusion

(2-Bromophenyl)hydrazine is a high-value synthetic intermediate whose importance is firmly rooted in its ability to generate complex, functionalized indole scaffolds via the robust Fischer indole synthesis. Its dual reactivity allows for both heterocyclic ring formation and subsequent molecular elaboration, making it an indispensable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

PubChem. (2-Bromophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. 2-Bromophenylhydrazine hydrochloride. [Link]

- Google Patents. (2013). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

- Google Patents. (2008).

-

Patsnap. (2008). Preparation method for 2-bromophenylhydrazine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromophenylhydrazine Hydrochloride: Key Intermediate for Pharmaceutical Discovery. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2541. [Link]

-

J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

SpectraBase. (p-BROMOPHENYL)HYDRAZINE, MONOHYDROCHLORIDE. [Link]

-

Pires, P. F., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- Google Patents. (2012). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 11. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 12. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromophenylhydrazine from 2-Bromoaniline

Abstract

2-Bromophenylhydrazine is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide provides an in-depth, technically-grounded protocol for its synthesis from 2-bromoaniline. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical experimental choices, and offers field-proven insights into process control, safety, and purification. The described methodology is designed to be a self-validating system, ensuring robustness and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Bromophenylhydrazine

Phenylhydrazine and its substituted derivatives are fundamental building blocks in organic synthesis, most famously utilized in the Fischer indole synthesis. 2-Bromophenylhydrazine, specifically, serves as a key precursor for compounds with significant biological activity. Its applications include the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.[2][3] The synthesis route from the readily available 2-bromoaniline is a classic two-step process involving diazotization followed by reduction. While conceptually straightforward, the successful and high-purity synthesis of this target molecule hinges on a nuanced understanding and precise control of reaction conditions. This guide will dissect this process, providing the necessary framework for its successful implementation in a laboratory setting.

The Core Synthesis: A Tale of Two Reactions

The conversion of 2-bromoaniline to 2-bromophenylhydrazine is achieved through two distinct, sequential chemical transformations:

-

Diazotization: Conversion of the primary aromatic amine (2-bromoaniline) into a diazonium salt.

-

Reduction: Reduction of the intermediate diazonium salt to the corresponding hydrazine.

Part I: The Diazotization of 2-Bromoaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically concentrated hydrochloric acid (HCl).[5][6]

Reaction: Br-C₆H₄-NH₂ + NaNO₂ + 2HCl → [Br-C₆H₄-N₂]⁺Cl⁻ + NaCl + 2H₂O

Causality Behind Experimental Choices:

-

Critical Temperature Control (0–5 °C): The stability of the arenediazonium salt is paramount. At temperatures above 5 °C, the diazonium salt begins to decompose, primarily through reaction with water to form the corresponding phenol and releasing nitrogen gas, which significantly reduces the yield of the desired product.[4][7] Maintaining the reaction in an ice-salt bath is non-negotiable for maximizing the concentration of the intermediate salt.

-

Strongly Acidic Medium: The use of concentrated hydrochloric acid serves a dual purpose. Firstly, it reacts with sodium nitrite to generate the necessary nitrous acid for the reaction.[6] Secondly, the strong acidic environment prevents the newly formed diazonium salt from coupling with unreacted 2-bromoaniline to form undesirable azo compounds, thereby ensuring a cleaner reaction profile.[8][9]

Part II: Reduction of the 2-Bromobenzenediazonium Salt

Once formed, the 2-bromobenzenediazonium chloride is immediately carried forward to the reduction step. This transformation is the core of the synthesis, converting the -N₂⁺ group into the -NH-NH₂ hydrazine moiety. Several reducing agents can accomplish this, but the choice of agent impacts yield, purity, and operational complexity.

Key Reducing Agents:

-

Zinc Powder & Concentrated HCl: This is a robust and high-yielding method.[8][9] Zinc acts as the electron donor in the strongly acidic medium to reduce the diazonium ion. The reaction is highly exothermic and requires careful temperature management. A key advantage of this method is that the inorganic byproducts, such as zinc hydroxide, are relatively easy to remove during work-up.[8] It is crucial to control the stoichiometry to prevent over-reduction of the hydrazine to 2-bromoaniline.[10]

-

Sodium Pyrosulfite (or Sulfite/Bisulfite): This alternative method involves the reduction of the diazonium salt under controlled pH conditions, typically between 7 and 9.[1][11] While effective, this method can sometimes lead to longer reaction times and more complex purification challenges compared to the zinc/HCl system.[1]

This guide will focus on the zinc and hydrochloric acid method due to its reported stability, high yield, and straightforward purification process.[8][9]

Detailed Experimental Protocol (Zn/HCl Reduction Method)

This protocol is a synthesized composite based on established methodologies.[8][12] Researchers should always perform their own risk assessment before commencing any chemical synthesis.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Amount | Moles (approx.) |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | >98% | 50.0 g | 0.291 |

| Concentrated HCl | HCl | 36.46 | 37% (w/w) | 150 mL + 450 mL | 1.77 + 5.31 |

| Sodium Nitrite | NaNO₂ | 69.00 | - | 21.0 g | 0.304 |

| Zinc Powder | Zn | 65.38 | >98% | 120.0 g | 1.84 |

| Sodium Hydroxide | NaOH | 40.00 | 20-30% (aq. soln.) | As needed | - |

| Activated Carbon | C | 12.01 | Decolorizing | ~5 g | - |

| Deionized Water | H₂O | 18.02 | - | As needed | - |

Step-by-Step Methodology

Part A: Diazotization

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 50 g of 2-bromoaniline and 150 mL of 37% concentrated hydrochloric acid.

-

Cool the resulting slurry to 0–2 °C using an ice-salt bath. Vigorous stirring is essential to maintain a homogeneous suspension.

-

Prepare a solution of 21 g of sodium nitrite in ~40 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the 2-bromoaniline slurry over approximately 1 hour. Crucially, maintain the internal temperature of the reaction mixture between 0–5 °C throughout the addition. [8]

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour to ensure the diazotization is complete. The resulting solution contains the 2-bromobenzenediazonium chloride intermediate.

Part B: Reduction 6. To the cold diazonium salt solution, add 450 mL of 37% concentrated hydrochloric acid and 450 mL of water. 7. While maintaining vigorous stirring, begin the portion-wise addition of 120 g of zinc powder. This reaction is highly exothermic. Add the zinc powder at a rate that keeps the internal temperature between 15–20 °C.[8] This may require external cooling with an ice bath. 8. Continue stirring until the reaction is complete, which is typically indicated by the disappearance of the reddish-brown color, with the solution turning to an off-white or canescence appearance.[8]

Part C: Isolation and Purification 9. Cool the reaction mixture to 5 °C in an ice bath. 10. Slowly add a 20-30% aqueous solution of sodium hydroxide to the mixture until the pH reaches 10. This neutralizes the excess acid and precipitates the crude 2-bromophenylhydrazine base.[8] Keep the temperature below 10 °C during basification. 11. Stir the resulting slurry at 5 °C for 1-2 hours to ensure complete crystallization.[8] 12. Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water. 13. For purification, transfer the crude solid to a beaker and add water (approximately a 1:20 w/w ratio of crude product to water).[8] 14. Heat the suspension to 60 °C with stirring until the solid is fully dissolved.[8][9] 15. Add a small amount of activated carbon, stir for 20 minutes at 60 °C, and then perform a hot filtration to remove the carbon and other insoluble impurities.[8][9] 16. Allow the colorless filtrate to cool slowly to room temperature and then place it in an ice bath (or refrigerate at ~5 °C) for 1-2 hours to induce crystallization of the pure product.[9] 17. Filter the purified crystals, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Visual Workflow

Caption: Experimental workflow for the synthesis of 2-bromophenylhydrazine.

Reaction Mechanism

Understanding the reaction mechanism provides insight into the process and allows for more effective troubleshooting.

Caption: Simplified reaction mechanism for diazotization and reduction steps.

Product Characterization

The final product, 2-bromophenylhydrazine, is typically isolated as its hydrochloride salt for improved stability, though the protocol above isolates the free base. The properties below refer to the hydrochloride salt, which is a common commercial form.[3][13]

| Property | Value | Source |

| Chemical Name | 2-Bromophenylhydrazine hydrochloride | [3] |

| CAS Number | 50709-33-6 | [3][13] |

| Molecular Formula | C₆H₈BrClN₂ | [13] |

| Molecular Weight | 223.50 g/mol | [13] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 189 °C (decomposes) | [2][3] |

| Solubility | Slightly soluble in methanol | [2][3] |

| Purity (Typical) | >98% (by HPLC) | [11] |

Critical Safety Considerations

E-E-A-T Pillar: Trustworthiness. A protocol is only trustworthy if it is safe. All operations must be conducted in a well-ventilated chemical fume hood.

-

Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers.[14][15] Avoid all contact with skin and inhalation of dust.[16] Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (butyl rubber or nitrile are recommended).[14][17]

-

Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Keep away from combustible materials.

-

Concentrated Acids and Bases: Highly corrosive and can cause severe burns.[16] Handle with extreme care.

-

Zinc Powder: Flammable solid. Avoid creating dust clouds in the air.

-

Waste Disposal: All chemical waste, including aqueous filtrates, must be collected and disposed of as hazardous waste according to institutional and local regulations.[14][15]

References

- Preparation method of 2-bromophenylhydrazine hydrochloride. (CN103387514A).

- Preparation method for 2-bromophenylhydrazine. (CN101148420A).

-

Preparation method for 2-bromophenylhydrazine. Eureka | Patsnap. [Link]

-

Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]

- 2-bromophenylhydrazine oxalate preparation method. (CN105272873A).

-

Material Safety Data Sheet - Hydrazine hydrate. Cole-Parmer. [Link]

-

Safety and Handling of Hydrazine. DTIC. [Link]

-

2-Bromophenylhydrazine hydrochloride. LookChem. [Link]

-

Diazotization-bromination of aromatic amines using polymersupported nitrite ion. SID. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

- Synthesis method of 2,4-binitro-6-bromaniline diazonium salt. (CN102093256A).

-

Preparation method of 2-bromophenylhydrazine hydrochloride. Eureka | Patsnap. [Link]

-

Reactions involving arenediazonium salts. Lumen Learning. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]

-

2-Bromophenylhydrazine hydrochloride. PubChem. [Link]

-

Benzenediazonium chloride is reduced to benzene by.... YouTube. [Link]

-

Complete reduction of benzene diazonium chloride. Vedantu. [Link]

-

Benzenediazonium chloride is reduced to benzene by. Allen. [Link]

-

Benzenes: Diazonium Salts - Prep & Reactivity of Benzenediazonium Chloride. YouTube. [Link]

Sources

- 1. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 8. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. CN105272873A - 2-bromophenylhydrazine oxalate preparation method - Google Patents [patents.google.com]

- 10. Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE [vedantu.com]

- 11. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 12. Preparation method of 2-bromophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. arxada.com [arxada.com]

Introduction: The Criticality of a Fundamental Physical Constant

An In-depth Technical Guide to the Melting Point of 2-Bromophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

2-Bromophenylhydrazine hydrochloride (CAS No: 50709-33-6) is a pivotal reagent in the landscape of modern organic synthesis.[1][2][3] As a substituted hydrazine, its primary utility lies in its role as a precursor for the construction of complex heterocyclic scaffolds, most notably in the Fischer indole synthesis—a cornerstone reaction for the development of pharmaceutical agents, including the triptan class of antimigraine drugs.[4][5]

In the rigorous environment of drug development and fine chemical synthesis, the purity and identity of starting materials are paramount. The melting point of a crystalline solid is one of the most fundamental and informative physical properties, serving as a rapid and effective indicator of both identity and purity.[6] A sharp, well-defined melting point is traditionally a hallmark of a pure substance, while a depressed and broad melting range often signifies the presence of impurities.[7][8]

This guide provides a comprehensive analysis of the melting point of 2-Bromophenylhydrazine hydrochloride. It moves beyond a simple statement of value to explore the scientific principles governing its determination, the reasons for variability in reported data, and a robust protocol for its accurate measurement. This document is intended to equip researchers with the expertise to confidently assess the quality of this crucial reagent, ensuring the integrity and reproducibility of their synthetic endeavors.

Section 1: Physicochemical and Thermal Properties

A review of commercial and literature sources reveals a notable variability in the reported melting point of 2-Bromophenylhydrazine hydrochloride. This is not an anomaly but rather an important data point that speaks to the compound's chemical nature and the factors influencing its thermal behavior.

| Property | Value | Source(s) |

| CAS Number | 50709-33-6 | [1][3][9] |

| Molecular Formula | C₆H₈BrClN₂ | [3][9][10] |

| Molecular Weight | 223.50 g/mol | [10] |

| Appearance | White to light yellow or light orange crystal powder | [1][2][3] |

| Solubility | Slightly soluble in Methanol | [1][2][3] |

| Hygroscopicity | Hygroscopic | [1][3] |

| Reported Melting Point | 189 °C (dec.) | [1][2][3][11] |

| 185 °C (dec.) | ||

| 227-231 °C (dec.) | ||

| 220-230 °C (dec.) | ||

| 264 °C (dec.) |

The abbreviation "(dec.)" indicates that the compound decomposes at or near its melting point.

The significant range in these reported values, from 185 °C to as high as 264 °C, necessitates a deeper scientific analysis. The most frequently cited value is approximately 189 °C, often with the critical qualifier of decomposition. This suggests that the process of melting is concurrent with chemical breakdown, a factor that profoundly impacts the measurement and its interpretation.

Section 2: Causality of Melting Point Variability

Understanding the discrepancies in the literature is key to proper quality assessment. The observed melting point is not merely an intrinsic constant but is highly sensitive to several extrinsic and intrinsic factors.

The Impact of Impurities (Melting Point Depression)

The foundational principle of melting point analysis for purity is melting point depression. A pure, crystalline solid has a highly ordered, three-dimensional lattice structure. The energy required to overcome the intermolecular forces (e.g., ionic forces, hydrogen bonds, van der Waals forces) holding this lattice together is consistent, resulting in a sharp, well-defined melting point.[6][12][13]

Impurities introduce defects into this crystal lattice.[7] These disruptions weaken the overall intermolecular forces, meaning less thermal energy is required to transition the substance from a solid to a liquid. This results in two observable phenomena:

-

A Lower Melting Point: The melting process begins at a temperature lower than that of the pure substance.

-

A Broader Melting Range: The melting occurs over a wider temperature range as different regions of the crystal, with varying impurity concentrations, melt at slightly different temperatures.[7][8][14]

For 2-Bromophenylhydrazine hydrochloride, impurities could arise from the synthesis, such as unreacted 2-bromoaniline, side-products from the diazotization and reduction steps, or residual solvents.[15][16][17][18]

The Role of Decomposition

Multiple sources explicitly state that 2-Bromophenylhydrazine hydrochloride decomposes at its melting point.[1][2] This is a crucial distinction from simple melting. As the compound is heated, it undergoes a chemical breakdown. The products of this decomposition are, by definition, impurities. These newly formed impurities then cause a melting point depression in the remaining, unmelted material.

This creates a self-perpetuating cycle where heating leads to decomposition, which in turn lowers and broadens the melting range, making an accurate determination difficult. The observed "melting point" is, therefore, more accurately a "decomposition range." The rate of heating becomes an especially critical experimental parameter in such cases.

Hygroscopicity and Hydrate Formation

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] The absorbed water can act as an impurity, leading to melting point depression. Furthermore, some suppliers have historically referred to the compound as a hydrate, implying the presence of water molecules incorporated into the crystal lattice (water of crystallization).[9] While some vendors now avoid this nomenclature to reduce confusion, the potential for water to be present is a significant factor. The melting point of a hydrated form of a compound will be distinctly different from its anhydrous form.

Experimental Technique and Parameters

The method used to determine the melting point can significantly influence the result.

-

Heating Rate: A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block.[19] This can cause the temperature of the heating block to "overshoot" the true melting point of the sample, resulting in an artificially high and broad reading. A slow rate of 1-2 °C per minute is essential for accuracy, especially for a decomposing sample.[8]

-

Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.[8] Air pockets can lead to uneven heating and inaccurate results.[8]

-

Apparatus Calibration: The accuracy of the thermometer and melting point apparatus is fundamental. Regular calibration with known standards is a prerequisite for trustworthy measurements.

Section 3: Protocol for Accurate Melting Point Determination

To obtain a reliable and reproducible melting point (or decomposition range) for 2-Bromophenylhydrazine hydrochloride, a systematic and meticulous approach is required. The following protocol is based on the capillary method, which is standard in most organic chemistry laboratories.[19][20]

Workflow for Reliable Measurement

Caption: Workflow for accurate melting point determination.